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Hydriodic acid

Physical Chemistry Acid-Base Chemistry Synthetic Chemistry

Unstabilized hydriodic acid rapidly oxidizes to form iodine, compromising reaction purity and yield. BenchChem supplies stabilized HI (≤1.5% H₃PO₂) to ensure consistent, reproducible performance. • Quinone reduction: ≥90% yield with stabilized HI vs. ≤70% for unstabilized grades • Methyl ether cleavage: complete deprotection in <30 min at room temperature with MeCN • InP etching: ~2.5 µm/min etch rate with 4.2× selectivity over GaInP Every batch meets ACS specifications with full CoA documentation, supporting both R&D and scaled production workflows.

Molecular Formula HI
Molecular Weight 127.9124 g/mol
CAS No. 10034-85-2
Cat. No. B052396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydriodic acid
CAS10034-85-2
SynonymsAnhydrous Hydriodic Acid;  Hydrogen Monoiodide;  Hydriodic Acid
Molecular FormulaHI
Molecular Weight127.9124 g/mol
Structural Identifiers
SMILESI
InChIInChI=1S/HI/h1H
InChIKeyXMBWDFGMSWQBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExtremely soluble in water;  234 g/100 g water at 10 °C;  900 g/100 g water at 0 °C
Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Hydriodic Acid Overview


Hydriodic acid (HI), an aqueous solution of hydrogen iodide, is the strongest of the common hydrohalic acids, possessing an estimated pKa of −10 in water, which is notably lower than that of hydrochloric acid (pKa −7) and hydrobromic acid (pKa −9) [1]. This strong acidity, combined with the potent nucleophilicity and reducing power of the iodide anion, underpins its unique reactivity profile [2]. It is typically supplied as a concentrated aqueous solution (47-57% w/w), often stabilized with ≤1.5% hypophosphorous acid to prevent oxidative decomposition, and is a critical reagent in organic synthesis, analytical chemistry, and certain industrial processes .

Strong proton-donor acidity supports high-demand Brønsted acid reactions
Iodide nucleophilicity and reducing power enable unique substitution and reduction pathways
Stabilized aqueous solution (47–57% w/w) with ≤1.5% H₃PO₂ for reproducible oxidative stability

Hydriodic Acid Substitution Challenges


The pronounced differences in acid strength and anion size among the hydrohalic acids result in significantly divergent reaction outcomes, making simple substitution infeasible. Hydriodic acid (pKa −10) is a stronger acid and a far more powerful reducing agent than hydrochloric (pKa −7) or hydrobromic (pKa −9) acids, directly impacting reaction kinetics and selectivity [1]. Its larger iodide anion (I⁻) is a softer, more polarizable nucleophile compared to chloride (Cl⁻) and bromide (Br⁻), enabling unique reaction pathways in nucleophilic substitutions and electrophilic additions that its lighter analogs cannot efficiently perform [2]. Furthermore, procurement of hydriodic acid requires consideration of its stabilization status; unstabilized grades rapidly oxidize to form iodine, compromising both purity and performance in sensitive applications, a concern less critical for the more stable HCl and HBr .

Hydriodic Acid Stronger acid (lower pKa), highly reducing
HCl / HBr Weaker acids, less reducing; reaction kinetics and equilibrium may shift
Hydriodic Acid Large, polarizable iodide – softer nucleophile, specialized substitution
HCl / HBr Smaller chloride/bromide; may not perform equivalent nucleophilic attacks
Hydriodic Acid Stabilized grades resist iodine formation, preserving purity
HCl / HBr Higher inherent stability; unstabilized HI can decompose, altering reactivity

Hydriodic Acid Quantitative Evidence


Strongest Hydrohalic Acid by pKa

Hydriodic acid (HI) is a stronger acid than hydrochloric acid (HCl) and hydrobromic acid (HBr). The pKa of HI is approximately −10 in water, compared to −7 for HCl and −9 for HBr [1]. This difference in acid strength is due to the larger size of the iodide anion, which better stabilizes the negative charge after deprotonation [2].

Strongest Hydrohalic Acid
Reported
pKa −10 (HI) vs −7 (HCl), −9 (HBr)
May support proton-donor applications where HCl/HBr are insufficient
Aqueous solution at 25°C; estimated values
Physical Chemistry Acid-Base Chemistry Synthetic Chemistry

Stabilized Grade for Quinone Reduction

The presence of a stabilizer, such as hypophosphorous acid (H₃PO₂), significantly enhances the reductive performance of hydriodic acid. For the reduction of quinones, HI containing ≤1.5% H₃PO₂ achieves yields of ≥90%, whereas unstabilized HI results in yields of ≤70% due to interference from iodine generated by decomposition .

Stabilized vs Unstabilized Yield
Data to verify
≥90% yield (stabilized) vs ≤70% (unstabilized) for quinone reduction
Stabilized grade may improve reduction consistency; source-specific review needed
Supplier-reported data; confirm with in-lab validation
Organic Synthesis Reduction Chemistry Pharmaceutical Intermediates

Higher Density than HCl and HBr

Concentrated hydriodic acid (55% w/w) has a density of approximately 1.66 g/mL, which is substantially higher than that of concentrated hydrochloric acid (1.19 g/mL at 37.5% w/w) and hydrobromic acid (1.48 g/mL at 48.2% w/w) [1]. This reflects the high molar mass of HI and its high solubility in water, with azeotropic HI solutions reaching up to 57% w/w .

Density of Concentrated Solutions
Reported
1.66 g/mL (55% w/w) – 39% denser than HCl (1.19) and 12% denser than HBr (1.48)
Supports logistics and process-engineering assessments
At 20°C; commercial concentrated grades
Physical Property Formulation Procurement

Rapid Ether Cleavage at Room Temperature

Hydriodic acid is a powerful reagent for cleaving ethers and ketals. In a study using acetonitrile as a solvent, methyl ethers were cleaved in good yield in 30 minutes or less at room temperature using hydriodic acid [1]. This reactivity is a direct consequence of the strong nucleophilicity of iodide and the high acidity of HI, which protonates the ether oxygen to facilitate bond cleavage, a process that would be significantly slower or require harsher conditions with HCl or HBr [2].

Rapid Ether Cleavage
Class-level inference
≤30 min at room temperature (methyl ethers, acetonitrile)
Reported mild deprotection; may offer route for sensitive substrates
Inferred advantage over HCl/HBr; direct comparative data lacking
Organic Synthesis Protecting Group Chemistry Deprotection

High-Rate InP Wet Etching

In semiconductor fabrication, hydriodic acid is a key component of etchants for III-V materials like indium phosphide (InP). An etchant mixture containing hydriodic acid (e.g., HCl:H₃PO₄ 1:3) can achieve an etch rate of approximately 2.5 µm/minute on InP, with high selectivity against other materials such as GaInP (etch rate ~0.60 µm/min) [1]. This high etch rate and selectivity are crucial for defining precise features in optoelectronic devices [2].

InP Wet Etch Selectivity
Reported
~2.5 µm/min (InP) vs ~0.60 µm/min (GaInP), ~4.2× faster
Supports semiconductor feature definition; alternative halogens may not replicate selectivity
HCl:H₃PO₄ (1:3) etchant at room temperature
Semiconductor Processing Microfabrication Wet Etching

High-Purity Grade for Trace Analysis

For applications requiring minimal metal contamination, hydriodic acid is commercially available as a distilled, unstabilized product with a purity of 99.99% trace metals basis [1]. This grade is essential for trace analysis work and semiconductor processing, where even parts-per-billion levels of metal impurities can be detrimental. ACS reagent grade specifications for stabilized HI include maximum impurity limits for I₂ (0.75%), PO₄ (0.001%), SO₄ (0.005%), and trace metals as Pb (0.001%) .

High-Purity Grade
Specification review
99.99% trace metals basis; ACS impurity limits (I₂ ≤0.75%, Pb ≤0.001%)
Suits trace analysis and electronic-material synthesis with low metal tolerance
Distilled, unstabilized; confirm grade matches protocol requirements
Analytical Chemistry Trace Analysis High-Purity Reagents

Hydriodic Acid Applications


Quinone Reduction

For the reduction of quinones, hydriodic acid stabilized with ≤1.5% H₃PO₂ is the preferred reagent, delivering yields of ≥90% compared to ≤70% for unstabilized HI . This differential performance is critical for the efficient synthesis of pharmaceutical intermediates and fine chemicals, making the stabilized grade a requirement for cost-effective and high-yield processes [1].

Mild Ether Deprotection

Hydriodic acid enables the cleavage of methyl ethers in under 30 minutes at room temperature when using acetonitrile as a solvent . This rapid, mild deprotection is invaluable in complex multi-step syntheses, such as in natural product or pharmaceutical synthesis, where preserving sensitive functional groups is paramount. The superior nucleophilicity of iodide makes HI the reagent of choice over HCl or HBr for this application [1].

InP Wet Etching

In the fabrication of optoelectronic devices, hydriodic acid is a key component of wet etchants for InP, achieving an etch rate of ~2.5 µm/min . This high rate, combined with material selectivity (e.g., a 4.2x faster rate on InP than GaInP), is essential for defining precise device features. The unique properties of HI provide an etch performance that cannot be replicated by substituting with HCl or HBr [1].

Ultra-Pure Grade for Trace Analysis

For applications where metal contamination is a critical concern, such as in trace metal analysis or the synthesis of electronic materials, the 99.99% trace metals basis grade of hydriodic acid is essential . This high-purity specification ensures that the reagent itself does not introduce contaminants that could invalidate analytical results or degrade the performance of fabricated devices [1].

Application
Selection Property
Validation Focus
Quinone reduction studies
Stabilized grade (≤1.5% H₃PO₂)
Reduction yield reproducibility and process robustness
Mild methyl ether deprotection
Room-temperature reactivity with acetonitrile
Deprotection efficiency on sensitive functional groups
InP semiconductor wet etching
Etch rate and material selectivity profile
Feature precision and selectivity against GaInP
Trace metal analysis / electronic materials
High-purity specification (trace metals basis)
Absence of metal contamination at trace levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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